molecular formula C9H14O B15218796 Non-1-en-4-yn-3-ol

Non-1-en-4-yn-3-ol

Cat. No.: B15218796
M. Wt: 138.21 g/mol
InChI Key: MHRDIISTLAMZSD-UHFFFAOYSA-N
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Description

Non-1-en-4-yn-3-ol is an organic compound with the molecular formula C9H14O It is characterized by the presence of both a double bond (en) and a triple bond (yn) within its structure, making it a conjugated enyne

Preparation Methods

Synthetic Routes and Reaction Conditions

Non-1-en-4-yn-3-ol can be synthesized through several methods. One common approach involves the reaction of an appropriate aldehyde with an acetylide anion, followed by a reduction step. For example, the reaction of propargyl alcohol with an aldehyde in the presence of a base such as sodium hydroxide can yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalytic processes to ensure high yields and purity. The use of transition metal catalysts, such as palladium or copper, can facilitate the formation of the enyne structure through coupling reactions .

Chemical Reactions Analysis

Types of Reactions

Non-1-en-4-yn-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), Hydrogen gas (H2) with a palladium catalyst

    Substitution: Thionyl chloride (SOCl2), Sodium hydroxide (NaOH)

Major Products Formed

    Oxidation: Aldehydes, Carboxylic acids

    Reduction: Alkanes, Alkenes

    Substitution: Chlorinated derivatives

Scientific Research Applications

Non-1-en-4-yn-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in the study of enzyme-catalyzed reactions involving enynes.

    Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Non-1-en-4-yn-3-ol involves its interaction with molecular targets through its enyne moiety. The compound can participate in cycloaddition reactions, forming cyclic structures that can interact with biological molecules. Additionally, its hydroxyl group can form hydrogen bonds with enzymes and other proteins, influencing their activity .

Comparison with Similar Compounds

Non-1-en-4-yn-3-ol can be compared with other enynes such as:

    Non-1-en-3-ol: Similar structure but with the triple bond at a different position.

    Non-2-en-4-yn-1-ol: Another enyne with the double and triple bonds in different positions.

Uniqueness

This compound is unique due to its specific arrangement of double and triple bonds, which imparts distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

non-1-en-4-yn-3-ol

InChI

InChI=1S/C9H14O/c1-3-5-6-7-8-9(10)4-2/h4,9-10H,2-3,5-6H2,1H3

InChI Key

MHRDIISTLAMZSD-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC(C=C)O

Origin of Product

United States

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